3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride
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Overview
Description
3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride is a complex organic compound that features a pyrazole ring and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones: Similar in structure but with different functional groups.
1,3-diphenyl-1H-pyrazol-4-yl derivatives: Share the pyrazole ring but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride lies in its combination of the pyrazole and thiolane rings, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxothiolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S.2ClH/c1-8-9(6-13(2)12-8)5-11-10-3-4-16(14,15)7-10;;/h6,10-11H,3-5,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJZVSPMXGNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2CCS(=O)(=O)C2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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